![molecular formula C15H13NO3S B14372243 Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- CAS No. 91419-71-5](/img/structure/B14372243.png)
Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- is an organosulfur compound that features a benzenesulfonic acid group attached to an amino group, which is further linked to a phenylpropenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- typically involves the sulfonation of benzene derivatives. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using fuming sulfuric acid or oleum. These methods are designed to maximize yield and purity while minimizing by-products. The process may also include purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzene derivatives .
Scientific Research Applications
Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Explored for its therapeutic potential in various medical applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by proton transfers and subsequent nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and as a reagent in analytical chemistry.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]- is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a sulfonic acid group with an amino and phenylpropenylidene moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
91419-71-5 |
|---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-(cinnamylideneamino)benzenesulfonic acid |
InChI |
InChI=1S/C15H13NO3S/c17-20(18,19)15-10-8-14(9-11-15)16-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,17,18,19) |
InChI Key |
WQBXAKYZHWNMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
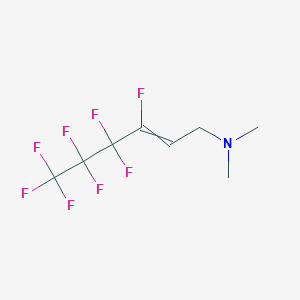
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)

![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)

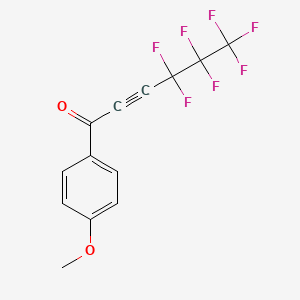

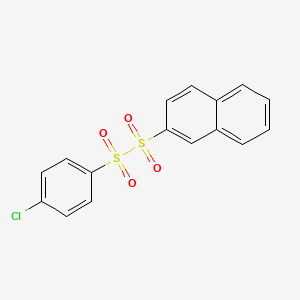
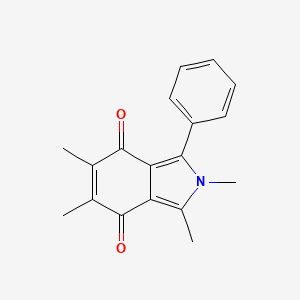
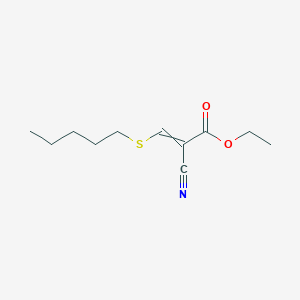

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
